molecular formula C16H21ClN2O3 B6781058 N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]morpholine-4-carboxamide

N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]morpholine-4-carboxamide

Cat. No.: B6781058
M. Wt: 324.80 g/mol
InChI Key: FRHLFXUFYVGONC-UHFFFAOYSA-N
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Description

N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]morpholine-4-carboxamide is a synthetic organic compound that features a morpholine ring, an oxolane ring, and a chlorophenyl group

Properties

IUPAC Name

N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c17-14-3-1-13(2-4-14)11-16(5-8-22-12-16)18-15(20)19-6-9-21-10-7-19/h1-4H,5-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHLFXUFYVGONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CC2=CC=C(C=C2)Cl)NC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]morpholine-4-carboxamide typically involves the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor.

    Attachment of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the oxolane ring.

    Formation of the morpholine ring: This can be synthesized through the reaction of an amine with an epoxide or a halohydrin.

    Coupling of the morpholine and oxolane rings: This step involves the formation of an amide bond between the morpholine and oxolane rings, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the chlorine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]morpholine-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[(4-bromophenyl)methyl]oxolan-3-yl]morpholine-4-carboxamide: Similar structure but with a bromine atom instead of chlorine.

    N-[3-[(4-fluorophenyl)methyl]oxolan-3-yl]morpholine-4-carboxamide: Similar structure but with a fluorine atom instead of chlorine.

    N-[3-[(4-methylphenyl)methyl]oxolan-3-yl]morpholine-4-carboxamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in N-[3-[(4-chlorophenyl)methyl]oxolan-3-yl]morpholine-4-carboxamide can impart unique chemical and biological properties compared to its analogs. Chlorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its bromine, fluorine, or methyl-substituted counterparts.

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